Cas no 5617-66-3 (4-methyl-N-(2-oxo-2-phenylethyl)benzamide)

4-Methyl-N-(2-oxo-2-phenylethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methylphenyl group and an N-linked phenacyl moiety. This structure confers versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s ketone and amide functionalities enable selective derivatization, facilitating the development of targeted bioactive molecules. Its crystalline form ensures consistent purity and stability, while the aromatic and carbonyl groups enhance compatibility with diverse reaction conditions. The compound is particularly useful in constructing complex scaffolds for drug discovery, offering a balance of reactivity and steric accessibility for further functionalization.
4-methyl-N-(2-oxo-2-phenylethyl)benzamide structure
5617-66-3 structure
Product Name:4-methyl-N-(2-oxo-2-phenylethyl)benzamide
CAS No:5617-66-3
MF:C16H15NO2
MW:253.295804262161
CID:1596865
PubChem ID:732473
Update Time:2025-06-11

4-methyl-N-(2-oxo-2-phenylethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(2-oxo-2-phenylethyl)benzamide
    • 4-methyl-N-phenacylbenzamide
    • AKOS002345566
    • SR-01000214882
    • AB00090661-01
    • SR-01000214882-1
    • 5617-66-3
    • DTXSID70352684
    • Oprea1_472392
    • CBMicro_026105
    • BIM-0026133.P001
    • 82221-14-5
    • Inchi: 1S/C16H15NO2/c1-12-7-9-14(10-8-12)16(19)17-11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
    • InChI Key: JBYLEAXMRCNYEL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CNC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 253.11035
  • Monoisotopic Mass: 253.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.141
  • Boiling Point: 466.2°C at 760 mmHg
  • Flash Point: 183.1°C
  • Refractive Index: 1.584
  • PSA: 46.17

4-methyl-N-(2-oxo-2-phenylethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-785298-0.05g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
0.05g
$768.0 2025-03-21
Enamine
EN300-785298-0.1g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
0.1g
$804.0 2025-03-21
Enamine
EN300-785298-0.25g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
0.25g
$840.0 2025-03-21
Enamine
EN300-785298-0.5g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
0.5g
$877.0 2025-03-21
Enamine
EN300-785298-1.0g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
1.0g
$914.0 2025-03-21
Enamine
EN300-785298-2.5g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
2.5g
$1791.0 2025-03-21
Enamine
EN300-785298-5.0g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
5.0g
$2650.0 2025-03-21
Enamine
EN300-785298-10.0g
10-cyclopropyldecanoic acid
5617-66-3 95.0%
10.0g
$3929.0 2025-03-21

Additional information on 4-methyl-N-(2-oxo-2-phenylethyl)benzamide

Recent Advances in the Study of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3)

4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its benzamide core and phenylethyl substituent, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

Recent studies have focused on the synthesis and optimization of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide, with particular emphasis on improving its yield and purity. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, to achieve higher efficiency and scalability. These efforts are critical for ensuring the compound's availability for further pharmacological testing and potential commercialization.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-methyl-N-(2-oxo-2-phenylethyl)benzamide exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This finding suggests potential applications in the development of novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, particularly those involving NF-κB and MAPK. These pathways play crucial roles in regulating immune responses and cell proliferation, making 4-methyl-N-(2-oxo-2-phenylethyl)benzamide a candidate for therapeutic interventions in conditions such as autoimmune diseases and cancer. Molecular docking studies have provided insights into the compound's binding affinity for key protein targets, supporting its potential as a lead compound for drug development.

Despite these promising findings, challenges remain in the clinical translation of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent research has begun to explore formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic properties and therapeutic efficacy.

In conclusion, 4-methyl-N-(2-oxo-2-phenylethyl)benzamide (CAS: 5617-66-3) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further investigation. Continued efforts in synthesis optimization, mechanistic studies, and preclinical development will be essential to unlock its full therapeutic potential. This research brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in modern medicine.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent